molecular formula C9H9Cl3N2 B1620200 1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine CAS No. 6022-33-9

1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine

Cat. No.: B1620200
CAS No.: 6022-33-9
M. Wt: 251.5 g/mol
InChI Key: WKQYAIDXQNGNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-N’-(3,4-dichlorophenyl)-N,N-dimethylformamidine is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a dichlorophenyl group, and a dimethylformamidine moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-N’-(3,4-dichlorophenyl)-N,N-dimethylformamidine typically involves the reaction of 3,4-dichloroaniline with N,N-dimethylformamide dimethyl acetal in the presence of a chlorinating agent. The reaction conditions often include maintaining a specific temperature range and using a solvent such as tetrahydrofuran to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Chloro-N’-(3,4-dichlorophenyl)-N,N-dimethylformamidine can undergo various chemical reactions, including:

Scientific Research Applications

1-Chloro-N’-(3,4-dichlorophenyl)-N,N-dimethylformamidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-N’-(3,4-dichlorophenyl)-N,N-dimethylformamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Chloro-N’-(3,4-dichlorophenyl)-N,N-dimethylformamidine can be compared with other similar compounds, such as:

    1-Chloro-N’-(2,4-dichlorophenyl)-N,N-dimethylformamidine: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its chemical and biological properties.

    1-Chloro-N’-(3,5-dichlorophenyl)-N,N-dimethylformamidine:

Properties

IUPAC Name

N'-(3,4-dichlorophenyl)-N,N-dimethylcarbamimidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3N2/c1-14(2)9(12)13-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQYAIDXQNGNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC1=CC(=C(C=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199382
Record name 1-Chloro-N′-(3,4-dichlorophenyl)-N,N-dimethylformamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6022-33-9
Record name 1-Chloro-N′-(3,4-dichlorophenyl)-N,N-dimethylformamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6022-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamidine, 1-chloro-N'-(3,4-dichlorophenyl)-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006022339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-N′-(3,4-dichlorophenyl)-N,N-dimethylformamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.4 g (0.05 mole) of phosphorus pentachloride and 11.6 g (0.05 mole) of N,N-dimethyl-N'-(3,4-dichlorophenyl)-urea in 74 ml of toluene are refluxed for 3 hours, and the volatile components are distilled off under 0.13 mbar to give 12.6 g of N,N-dimethyl-N'-(3,4-dichlorophenyl)-chloroformamidine in the form of an oil; nD25 : 1.6133.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine
Reactant of Route 2
1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine
Reactant of Route 3
Reactant of Route 3
1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine
Reactant of Route 4
1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine
Reactant of Route 5
1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine
Reactant of Route 6
1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.